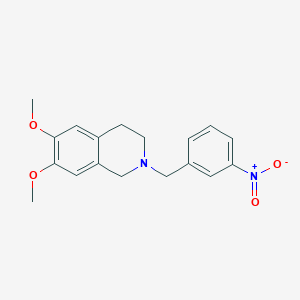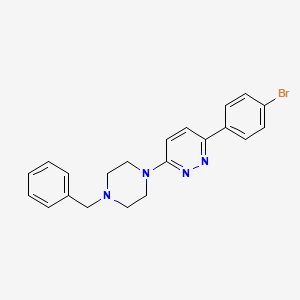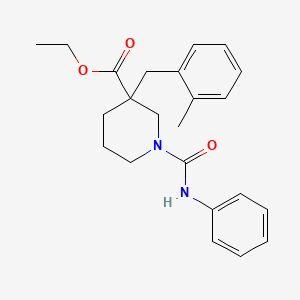
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline (DMNQ) is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. DMNQ is a tetrahydroisoquinoline derivative that has been synthesized using different methods, including the Pictet-Spengler reaction and the Mannich reaction.
作用機序
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline induces oxidative stress by generating reactive oxygen species (ROS) through redox cycling. This compound undergoes one-electron reduction to form a semiquinone radical, which can then react with oxygen to form superoxide anion. Superoxide anion can then react with other ROS to form hydrogen peroxide and hydroxyl radical, leading to oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects
This compound induces oxidative stress and mitochondrial dysfunction, leading to cell death in various cell types. This compound has been shown to induce dopaminergic cell death and increase oxidative stress in the brain, leading to neurodegeneration. This compound has also been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential anti-cancer agent.
実験室実験の利点と制限
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is a useful tool in the study of oxidative stress and mitochondrial dysfunction due to its ability to induce these effects in various cell types. However, this compound has limitations in terms of its toxicity and potential side effects. This compound can induce cell death in non-target cells, making it difficult to use in vivo. This compound also has potential side effects, including oxidative stress and mitochondrial dysfunction, which can limit its usefulness in certain experiments.
将来の方向性
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has potential applications in various fields, including the study of oxidative stress, neurodegenerative disorders, and cancer. Future research should focus on developing safer and more targeted forms of this compound that can be used in vivo without inducing cell death in non-target cells. Additionally, future research should focus on understanding the mechanisms underlying this compound-induced oxidative stress and mitochondrial dysfunction, which can provide insights into the pathogenesis of various diseases.
合成法
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using different methods, including the Pictet-Spengler reaction and the Mannich reaction. In the Pictet-Spengler reaction, 2-(3-nitrobenzyl)phenethylamine is reacted with formaldehyde and acetaldehyde to form this compound. In the Mannich reaction, 2-(3-nitrobenzyl)phenethylamine is reacted with formaldehyde and dimethylamine to form this compound.
科学的研究の応用
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been used in various scientific research studies due to its potential applications in different fields. One of the primary applications of this compound is in the study of oxidative stress and mitochondrial dysfunction. This compound has been shown to induce oxidative stress in various cell types, leading to mitochondrial dysfunction and cell death. This compound has also been used in the study of Parkinson's disease and neurodegenerative disorders. This compound has been shown to induce dopaminergic cell death and increase oxidative stress in the brain, leading to neurodegeneration.
特性
IUPAC Name |
6,7-dimethoxy-2-[(3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-17-9-14-6-7-19(12-15(14)10-18(17)24-2)11-13-4-3-5-16(8-13)20(21)22/h3-5,8-10H,6-7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTNIOBDJCNUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-pyridinylmethyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperazine bis(trifluoroacetate)](/img/structure/B6091542.png)
![N-(3-{[(2-ethylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B6091546.png)
![(1,3-benzoxazol-2-ylmethyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6091554.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6091562.png)


![4-chloro-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6091582.png)

![1-{[(5-nitro-2-pyridinyl)amino]methyl}-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6091607.png)



![N-benzyl-3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B6091657.png)
![4-(4-{[(3-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B6091659.png)
